What is the isotopic purity of Silodosin-d4?
What is the isotopic purity of Silodosin-d4?
An In-Depth Technical Guide to the Isotopic Purity of Silodosin-d4
Introduction
Silodosin-d4 is the deuterium-labeled version of Silodosin, a selective α1A-adrenergic receptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia. In pharmaceutical research and development, particularly in pharmacokinetic and bioequivalence studies, deuterated compounds like Silodosin-d4 serve as critical internal standards for quantitative analysis by mass spectrometry.[1] The accuracy of these studies hinges on the precise characterization of the internal standard, for which isotopic purity is a paramount parameter.
This technical guide provides a comprehensive overview of the isotopic purity of Silodosin-d4. It is intended for researchers, scientists, and drug development professionals who utilize deuterated standards in their analytical workflows. This document outlines the reported purity levels from various commercial suppliers, details the fundamental concepts of isotopic analysis, and presents standardized experimental protocols for its determination.
Understanding Isotopic Purity
For a deuterated active pharmaceutical ingredient (API) or internal standard, "purity" extends beyond the absence of chemical contaminants to include isotopic purity.[2] It is virtually impossible to synthesize a compound with 100% isotopic incorporation, resulting in the presence of isotopologues—molecules that are chemically identical but differ in their isotopic composition.[2] For Silodosin-d4, the final product will contain a distribution of molecules with four (d4), three (d3), two (d2), one (d1), and zero (d0) deuterium atoms.
It is crucial to distinguish between two key terms:
-
Isotopic Enrichment : This refers to the percentage of deuterium at a specific labeled position within the molecule.[2]
-
Species Abundance : This refers to the percentage of the total molecular population that has a specific, complete isotopic composition (e.g., the percentage of molecules that are the fully deuterated d4 version).[2]
A high isotopic enrichment at each of the four labeled positions in Silodosin-d4 will result in a high species abundance of the d4 isotopologue. The relationship between these concepts is governed by statistical distribution.
Caption: Logical relationship between isotopic enrichment and species abundance.
Data on Silodosin-d4 Isotopic Purity
The isotopic purity of Silodosin-d4 is typically reported by commercial suppliers on their technical data sheets or Certificates of Analysis. This data is crucial for accurately preparing standard curves and quantifying the unlabeled drug in biological matrices.
| Supplier | Reported Isotopic Purity/Enrichment | Notes | Reference |
| Cayman Chemical | ≥99% deuterated forms (d1-d4) | This specification indicates that the sum of all deuterated species (d1 through d4) is at least 99% of the total Silodosin species. | [3] |
| Daicel Pharma | Offers deuterium-labeled Silodosin-d4 for bioanalytical research. | Provides a detailed Certificate of Analysis including MASS and NMR data with shipments. | [4] |
| LGC Standards | Provides a Certificate of Analysis with each product. | Used for pharmaceutical analytical testing. | [5] |
| Simson Pharma | Accompanied by a Certificate of Analysis. | A leading manufacturer and exporter of Silodosin-d4. | [6] |
| Clearsynth | Purity by HPLC: Not less than 90%. | Note: This likely refers to chemical purity, not isotopic purity. Isotopic purity must be confirmed by MS or NMR. | [7] |
Note: The data presented is based on publicly available information from supplier websites and may vary between specific lots.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity and the structural integrity of deuterated compounds is primarily accomplished using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]
Caption: General experimental workflow for isotopic purity determination.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
This technique is ideal for determining the distribution of isotopologues (species abundance) and calculating the overall isotopic enrichment.[9]
-
Objective : To separate Silodosin-d4 from any potential impurities and to resolve and quantify the relative abundance of each isotopologue (d0 to d4).
-
Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[10]
-
Methodology :
-
Chromatography : A suitable reversed-phase C18 column is typically used. The mobile phase often consists of a gradient of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[10] The goal is to achieve a sharp, symmetrical peak for Silodosin.
-
Mass Spectrometry :
-
The mass spectrometer is operated in positive electrospray ionization (ESI) mode.
-
A full scan is performed in high-resolution mode (Resolution > 60,000) to accurately measure the mass-to-charge ratio (m/z) of the protonated molecular ions.
-
The expected m/z values for protonated Silodosin ([M+H]⁺) isotopologues are:
-
d0 (C₂₅H₃₃F₃N₃O₄⁺): ~496.24
-
d1 (C₂₅H₃₂DF₃N₃O₄⁺): ~497.25
-
d2 (C₂₅H₃₁D₂F₃N₃O₄⁺): ~498.25
-
d3 (C₂₅H₃₀D₃F₃N₃O₄⁺): ~499.26
-
d4 (C₂₅H₂₉D₄F₃N₃O₄⁺): ~500.27
-
-
-
Data Analysis :
-
Extract the ion chromatograms for each theoretical m/z value.
-
Integrate the area under the curve (AUC) for each isotopologue's chromatographic peak.
-
Calculate the relative abundance of each species by dividing its AUC by the total AUC of all isotopologue peaks.
-
The isotopic purity is often reported as the abundance of the target d4 species or the sum of all deuterated species.
-
-
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
Proton NMR is exceptionally precise for measuring the small amounts of residual hydrogen at the deuterated positions, allowing for a direct calculation of site-specific isotopic enrichment.[2]
-
Objective : To confirm the positions of deuterium incorporation and to quantify the percentage of deuterium at each labeled site by measuring the residual, non-deuterated proton signals.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Methodology :
-
Sample Preparation : An accurately weighed sample of Silodosin-d4 is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃) that does not have signals interfering with the regions of interest. A known internal standard (e.g., tetramethylsilane) is used for chemical shift referencing.
-
Data Acquisition : A standard ¹H-NMR spectrum is acquired. The acquisition parameters (e.g., number of scans, relaxation delay) are optimized to ensure quantitative accuracy, allowing for full relaxation of the protons being integrated.
-
Data Analysis :
-
Identify the signals in the ¹H-NMR spectrum corresponding to the non-deuterated Silodosin.
-
The key step is to compare the integration of a signal from a non-deuterated position (which represents 100% proton abundance at that site) with the integration of the residual proton signals at the intended sites of deuteration.
-
For Silodosin-d4, the deuterons are on the ethyl group in the side chain.[3] The integration of the residual protons at these positions is compared to a stable, non-deuterated proton signal elsewhere in the molecule (e.g., a specific aromatic proton).
-
The isotopic enrichment at a given site is calculated as: [1 - (Integral of residual proton / Integral of reference proton)] * 100%.
-
-
Conclusion
The isotopic purity of Silodosin-d4 is a critical quality attribute that directly impacts its performance as an internal standard in quantitative bioanalysis. Commercially available Silodosin-d4 generally exhibits high isotopic enrichment, with suppliers often guaranteeing that the sum of deuterated forms (d1-d4) is greater than 99%.[3] However, for rigorous scientific applications, it is imperative for researchers to understand the underlying principles of isotopic analysis and, where necessary, perform independent verification. The orthogonal use of high-resolution mass spectrometry and NMR spectroscopy provides a robust and comprehensive strategy for confirming both the distribution of isotopologues and the site-specific incorporation of deuterium, ensuring the highest level of accuracy and confidence in experimental results.[8]
References
- 1. veeprho.com [veeprho.com]
- 2. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Silodosin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. Silodosin-d4 | CAS 1426173-86-5 | LGC Standards [lgcstandards.com]
- 6. Silodosin D4 | CAS No- 1426173-86-5 | Simson Pharma Limited [simsonpharma.com]
- 7. clearsynth.com [clearsynth.com]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-ESI-MS/MS evaluation of forced degradation behaviour of silodosin: In vitro anti cancer activity evaluation of silodosin and major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
